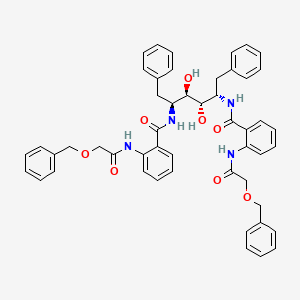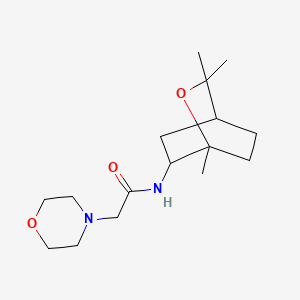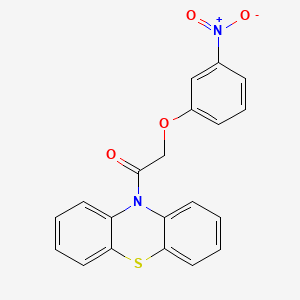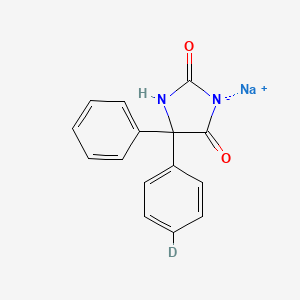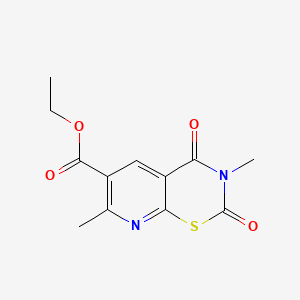
1H-Benzimidazolium, 2-(2-amino-5-hydroxy-4,6,7-trimethyl-3-benzofuranyl)-1,3-dimethyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazolium, 2-(2-amino-5-hydroxy-4,6,7-trimethyl-3-benzofuranyl)-1,3-dimethyl-, iodide is a complex organic compound that belongs to the class of benzimidazolium salts. This compound is characterized by its unique structure, which includes a benzimidazolium core substituted with a benzofuran moiety. The presence of iodine as a counterion adds to its distinct chemical properties. This compound is of interest in various fields of scientific research due to its potential biological and chemical applications.
Preparation Methods
The synthesis of 1H-Benzimidazolium, 2-(2-amino-5-hydroxy-4,6,7-trimethyl-3-benzofuranyl)-1,3-dimethyl-, iodide typically involves a multi-step process:
Synthesis of the Benzofuran Moiety: The benzofuran component can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include substituted phenols and aldehydes.
Formation of the Benzimidazole Core: The benzimidazole core is usually formed by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Quaternization: The final step involves the quaternization of the benzimidazole nitrogen with methyl iodide to form the benzimidazolium salt. This reaction is typically carried out in an organic solvent such as acetonitrile or dimethylformamide under reflux conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
1H-Benzimidazolium, 2-(2-amino-5-hydroxy-4,6,7-trimethyl-3-benzofuranyl)-1,3-dimethyl-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically targets the hydroxyl group on the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the benzimidazolium core or the benzofuran moiety, depending on the reaction conditions.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazolium nitrogen or the benzofuran ring. Common reagents include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Benzimidazolium, 2-(2-amino-5-hydroxy-4,6,7-trimethyl-3-benzofuranyl)-1,3-dimethyl-, iodide has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has potential applications in biological research due to its ability to interact with biomolecules. It may be used in studies involving enzyme inhibition or as a fluorescent probe.
Medicine: Preliminary studies suggest that the compound may have pharmacological properties, including antimicrobial and anticancer activities. Further research is needed to fully understand its therapeutic potential.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Benzimidazolium, 2-(2-amino-5-hydroxy-4,6,7-trimethyl-3-benzofuranyl)-1,3-dimethyl-, iodide involves its interaction with specific molecular targets. The benzimidazolium core can interact with nucleic acids and proteins, potentially inhibiting their function. The benzofuran moiety may contribute to the compound’s ability to generate reactive oxygen species, leading to oxidative stress in cells. These interactions can affect various cellular pathways, including those involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
1H-Benzimidazolium, 2-(2-amino-5-hydroxy-4,6,7-trimethyl-3-benzofuranyl)-1,3-dimethyl-, iodide can be compared with other similar compounds, such as:
Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and 2-methylbenzimidazole share the benzimidazole core but lack
Properties
CAS No. |
82191-93-3 |
|---|---|
Molecular Formula |
C20H22IN3O2 |
Molecular Weight |
463.3 g/mol |
IUPAC Name |
2-amino-3-(1,3-dimethylbenzimidazol-3-ium-2-yl)-4,6,7-trimethyl-1-benzofuran-5-ol;iodide |
InChI |
InChI=1S/C20H21N3O2.HI/c1-10-11(2)18-15(12(3)17(10)24)16(19(21)25-18)20-22(4)13-8-6-7-9-14(13)23(20)5;/h6-9,21,24H,1-5H3;1H |
InChI Key |
UILPTNREWYFRES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C(=C1O)C)C(=C(O2)N)C3=[N+](C4=CC=CC=C4N3C)C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



